4-Chloro-1,5-naphthyridine

Overview

Description

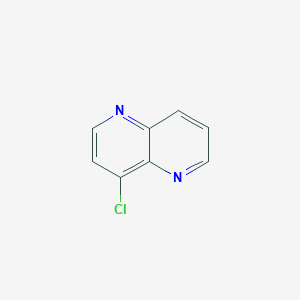

4-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom attached at position 4. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Mechanism of Action

Target of Action

1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .

Mode of Action

It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of this compound with its targets would depend on the nature of these targets and the environmental conditions.

Biochemical Pathways

1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .

Result of Action

1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,5-naphthyridine can be achieved through various methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cross-Coupling Reactions: It participates in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, magnesium halides, and arylzinc halides. Reaction conditions often involve the use of catalysts such as cobalt chloride and controlled temperatures .

Major Products Formed

The major products formed from these reactions include N-alkylsubstituted naphthyridines, polyfunctional arylated naphthyridines, and various oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-1,5-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Chloro-1,5-naphthyridine can be compared with other similar compounds such as:

4-Amino-1,5-naphthyridine: Similar in structure but with an amino group instead of a chlorine atom.

4-Methoxy-1,5-naphthyridine: Contains a methoxy group at position 4.

4-Methylthio-1,5-naphthyridine: Features a methylthio group at position 4.

These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Biological Activity

4-Chloro-1,5-naphthyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 4. This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. A study screening various naphthyridine compounds found that derivatives of this compound showed significant antibacterial effects against Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values ranging from 5.4 to 7.1 mM . The compound's activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that naphthyridine derivatives possess antimalarial properties comparable to established treatments, indicating their potential as new therapeutic agents .

Anticancer Potential

This compound has shown promise in cancer research. It has been studied for its cytotoxic effects against various cancer cell lines, including human HL-60 and HeLa cells. The compound exhibits mechanisms such as topoisomerase II inhibition and induction of apoptosis in cancer cells . Furthermore, research indicates that it may be less toxic than traditional chemotherapeutics while maintaining efficacy against solid tumors .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase II, crucial for DNA replication and repair in bacteria and cancer cells.

- Nucleophilic Substitution : The chlorine atom at the 4-position enhances the compound's reactivity, allowing it to undergo nucleophilic substitution reactions that modify its biological properties.

- Metal Complex Formation : The ability to form complexes with metal ions may enhance its pharmacological profile by improving solubility and bioavailability .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have indicated that the basicity constants of this compound facilitate its interaction with biological targets within varying pH environments. However, further research is necessary to fully characterize its metabolism and excretion pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Screening : A systematic evaluation of naphthyridine derivatives revealed that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of bacteria such as E. coli and K. pneumoniae .

- Antimalarial Development : In a study focused on synthesizing di-Mannich bases from this compound as a precursor, researchers reported promising antimalarial activity against Plasmodium species. This underscores the compound's role as a key intermediate in developing novel antimalarial agents .

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting a selective action mechanism .

Summary Table of Biological Activities

Properties

IUPAC Name |

4-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECKUINVSSXFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344365 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-63-6 | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?

A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. This compound serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.

Q2: How does the structure of this compound contribute to its reactivity and potential for further modification?

A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.